N-(3,4-dimethylphenyl)-4-acetamidobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes:
Bromination of 3,4-dimethylaniline: The synthesis typically starts with the bromination of 3,4-dimethylaniline to form 2-bromo-N-(3,4-dimethylphenyl)benzamide . This intermediate is then further modified to obtain the target compound.
Acetylation: The bromo compound is acetylated using acetic anhydride or acetyl chloride to introduce the acetamido group.
Industrial Production:
Industrial production methods involve scaling up the synthetic routes mentioned above. These processes are optimized for efficiency, yield, and safety.
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-4-acetamidobenzamide undergoes various reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine position.
Reduction: Reduction of the carbonyl group can yield the corresponding amine.
Oxidation: Oxidation of the amine can lead to the formation of the corresponding nitro compound.
Common reagents include bromine, reducing agents (such as LiAlH₄), and oxidizing agents (such as KMnO₄).
Scientific Research Applications
Medicine: This compound may have pharmaceutical applications due to its structural resemblance to other biologically active molecules.
Chemical Research: It serves as a building block for the synthesis of more complex compounds.
Industry: It could find use in the production of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-4-acetamidobenzamide shares similarities with other benzamides, such as 2-bromo-N-methylbenzamide . Its uniqueness lies in the combination of the acetamido group and the 3,4-dimethylphenyl substituent.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-acetamido-N-(3,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-7-16(10-12(11)2)19-17(21)14-5-8-15(9-6-14)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
UARGOLLTHDVSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
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